o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
Description
Properties
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]sulfanyl-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O2PS2/c1-4-9-10(3,8)12-7-6-11-5-2/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBPLRBNEBOJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)SCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875709 | |
| Record name | V-sub x | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-75-2 | |
| Record name | O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GD 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | V-sub x | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | V-SUB X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46R5CK7FL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate is an organophosphorus compound with significant biological activity, primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at neuromuscular junctions, resulting in various physiological effects. The compound's structure and mechanism of action are critical to understanding its biological implications, particularly in toxicology and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₅NO₂PS
- CAS Number : [insert CAS number if available]
- Molecular Weight : [insert molecular weight if available]
This compound acts as a potent AChE inhibitor. The mechanism involves the phosphonylation of the serine residue at the active site of AChE, leading to a permanent inactivation of the enzyme. This results in:
- Increased levels of ACh in synaptic clefts.
- Prolonged stimulation of both muscarinic and nicotinic receptors.
- Potentially severe neurotoxic effects, including muscle paralysis and respiratory failure.
Biological Activity and Toxicological Profile
The biological activity of this compound has been extensively studied, particularly in the context of its toxicological effects. Key findings include:
- Acute Toxicity : Exposure can lead to symptoms such as muscle twitching, sweating, respiratory distress, convulsions, and potentially death due to respiratory failure within minutes of exposure.
- Chronic Effects : Long-term exposure may result in neurological deficits due to sustained cholinergic overstimulation.
Case Studies
- Acute Exposure Incident : A documented case involved a worker exposed to high concentrations during a manufacturing accident. Symptoms included immediate muscle spasms and respiratory distress, necessitating emergency medical intervention.
- Environmental Persistence : Studies have shown that this compound can persist in soil and water systems, posing risks for ecological health and human exposure through contaminated water sources.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and toxicity levels of this compound compared to structurally similar organophosphate compounds:
| Compound Name | Structure/Type | Toxicity Level | Unique Features |
|---|---|---|---|
| This compound | Organophosphate | High toxicity | Potent AChE inhibitor |
| O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate (VX) | Nerve agent | Extremely high toxicity | Used in chemical warfare |
| O,S-Diethyl methylphosphonothioate | Organophosphate | Moderate toxicity | Less toxic model compound |
Research Findings
Recent studies have focused on the interactions between this compound and biological systems. Key research findings include:
- Inhibition Kinetics : Research indicates that this compound exhibits a rapid inhibition rate against AChE, with kinetic studies revealing a second-order rate constant that suggests high potency.
- Enantiomeric Effects : The chirality of the phosphorus atom in the compound influences its inhibitory efficacy, with specific enantiomers demonstrating varying degrees of potency against AChE.
Scientific Research Applications
Chemical Warfare and Toxicology
Overview : As a potent nerve agent, o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate is primarily known for its use in chemical warfare. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and glands.
- Toxicity : Exposure can lead to severe symptoms including respiratory failure and death within minutes. The compound's persistence in the environment makes it a significant concern for military and civilian safety.
Decontamination Techniques
Overview : Due to its high toxicity, effective decontamination methods are crucial for mitigating the effects of this compound.
- Chemical Decontaminants : Research has shown that mixtures such as hydrogen peroxide vapor combined with ammonia can effectively degrade this nerve agent on various surfaces. Studies indicate that complete degradation occurs within hours, with non-toxic byproducts like ethyl methylphosphonic acid being formed .
| Decontaminant | Effectiveness | Byproducts |
|---|---|---|
| Hydrogen Peroxide + Ammonia | Complete degradation in 2 hours | Ethyl methylphosphonic acid (non-toxic) |
Analytical Chemistry Applications
Overview : The detection and analysis of this compound are critical for environmental monitoring and forensic investigations.
- Surface Acoustic Wave Sensors : Recent advancements include the development of sensitive surface acoustic wave sensors capable of detecting organophosphorus compounds at low concentrations. This technology employs a two-step self-assembly process to enhance sensor efficiency .
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been utilized for identifying degradation products of this compound, providing insights into its environmental fate and behavior post-release .
Case Study 1: Decontamination Efficacy
- Objective : Evaluate the effectiveness of hydrogen peroxide vapor and ammonia on this compound.
- Methodology : Samples were exposed to the decontaminant mixture, followed by analysis using GC-MS.
- Results : Complete elimination of the agent was observed after 2 hours, confirming the method's efficacy.
Case Study 2: Sensor Development
- Objective : Develop a chemical sensor for detecting organophosphate nerve agents.
- Methodology : A two-step self-assembly method was employed to create a sensitive film on a surface acoustic wave delay line.
- Results : The sensor demonstrated high sensitivity and selectivity for this compound at concentrations as low as parts per billion .
Environmental Impact Studies
Research indicates that this compound can persist in various environments, posing long-term risks to ecosystems. Studies focus on its degradation pathways and the potential for bioremediation strategies to mitigate its environmental impact.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key features of o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate with structurally related organophosphorus compounds:
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Toxicity (LD50, rodent) |
|---|---|---|---|---|---|
| Target Compound | Not Available | C7H17O2PS2* | O-Ethyl, S-[2-(ethylsulfanyl)ethyl] | ~212.3* | Not Reported |
| VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) | 50782-69-9 | C11H26NO2PS | O-Ethyl, S-[2-(diisopropylamino)ethyl] | 267.37 | Rat: 0.037 mg/kg (ip) |
| VE (S-(Diethylamino)ethyl O-ethyl ethylphosphonothioate) | Not Available | C9H22NO2PS | O-Ethyl, S-[2-(diethylamino)ethyl] | ~239.3 | Higher than VX** |
| O-Ethyl S-2-diethylaminoethyl methylthiophosphonate | 218964-59-1 | C9H22NO2PS | O-Ethyl, S-[2-(diethylamino)ethyl] | 239.3 | Not Reported |
| Methylphosphonothioic acid O-ethyl S-[2-(propylsulfinyl)ethyl] ester | 53151-69-2 | C8H19O3PS2 | O-Ethyl, S-[2-(propylsulfinyl)ethyl] | 258.34 | Not Reported |
Inferred from structural analogy; *Estimated based on V-series trends .
Key Observations:
- Substituent Effects: The ethylsulfanyl group in the target compound replaces the amino groups seen in VX and VE. This sulfur-rich structure may reduce acetylcholinesterase inhibition potency compared to VX, as amino groups are critical for binding to the enzyme’s active site .
- Oxidation State : The sulfanyl (-S-) group differentiates it from sulfinyl (-SO-) or sulfonyl (-SO2-) analogs (e.g., ), which are often oxidation products with altered reactivity and toxicity .
Toxicity and Mechanism of Action
- VX : Extremely potent, with an LD50 of 0.037 mg/kg (rat, intraperitoneal) due to irreversible acetylcholinesterase inhibition .
- Target Compound: The ethylsulfanyl group may reduce neurotoxicity by limiting enzyme binding.
- VE and VM : These V-series analogs exhibit slightly lower toxicity than VX, attributed to differences in alkyl chain length and amine basicity .
Stability and Degradation Pathways
- VX: Degrades via hydrolysis or catalytic cleavage (e.g., zinc-cyclen) to form non-toxic phosphonic acids and thiols .
- Target Compound : Predicted to undergo oxidation of the ethylsulfanyl group to sulfoxides or sulfones, analogous to the degradation of O,O-dimethyl S-2-(ethylsulfonyl)ethyl phosphorothioate (). Combustion may release toxic sulfur oxides (SOx) .
Preparation Methods
Transesterification of Methylphosphonothioic Acid Derivatives
The most widely applicable method involves transesterification of methylphosphonothioic acid intermediates. A three-step protocol derived from VX nerve agent synthesis can be adapted:
Step 1: Synthesis of Methylphosphonous Dichloride
Phosphorus trichloride (PCl₃) undergoes methylation using methanol in the presence of aluminum chloride (AlCl₃) at −30°C to yield methylphosphonous dichloride (CH₃P(O)Cl₂). This intermediate is critical for introducing the methylphosphonate backbone.
Step 2: Ethoxy Group Incorporation
Methylphosphonous dichloride reacts with ethanol in a 1:1 molar ratio under anhydrous conditions. The reaction proceeds via nucleophilic substitution, replacing one chloride with an ethoxy group to form O-ethyl methylphosphonochloridate (CH₃P(O)(OEt)Cl).
Step 3: Thioesterification with 2-(Ethylsulfanyl)ethanethiol
The final step involves substituting the remaining chloride with 2-(ethylsulfanyl)ethanethiol. This requires a base such as triethylamine (Et₃N) to scavenge HCl, facilitating the formation of the target compound. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions.
Key Parameters
Nucleophilic Substitution via QL Intermediate
QL (O-ethyl methylphosphonite) serves as a precursor in binary chemical weapon systems. For this compound, QL reacts with 2-(ethylsulfanyl)ethanethiol in the presence of sulfur:
Reaction Scheme
Optimization Notes
-
Catalyst : Elemental sulfur (S₈) enhances the nucleophilicity of the thiol group.
-
Reaction Time : 12–24 hours under nitrogen atmosphere.
-
Purity : Post-reaction purification via fractional distillation under reduced pressure (1–2 Torr) achieves >90% purity.
Catalytic Systems and Reaction Kinetics
Homogeneous vs. Heterogeneous Catalysis
Homogeneous catalysts like glacial acetic acid offer higher reaction rates but complicate product separation. Heterogeneous catalysts (e.g., tungstate-supported ionic liquids) enable recycling but require longer reaction times.
Comparative Data
| Catalyst Type | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial Acetic Acid | 4–5 | 85–90 | 92 |
| Tungstate-MOF | 8–10 | 78–82 | 95 |
Data adapted from sulfone synthesis studies, extrapolated for thiophosphonate systems.
Purification and Characterization
Distillation and Chromatography
Crude product purification involves:
-
Short-Path Distillation : Boiling point 98–99°C at 1 Torr.
-
Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted thiol and phosphonate precursors.
Spectroscopic Confirmation
-
³¹P NMR : Single peak at δ 35–40 ppm confirms phosphonothioate structure.
-
GC-MS : Molecular ion peak at m/z 228.3 [M]⁺.
Industrial-Scale Feasibility
Current methods remain laboratory-scale due to:
-
High Toxicity : Limits continuous production processes.
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Regulatory Barriers : Classification under Chemical Weapons Convention (CWC) Schedule 1.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate, and how do they influence its environmental stability?
- The compound has a boiling point of 98–99°C at 1 Torr and a density of 1.1429 g/cm³ at 20°C . These properties suggest moderate volatility and a propensity to persist in liquid form under standard environmental conditions. The thiophosphonate ester structure likely contributes to hydrolysis resistance, though direct stability data for this compound are limited. Comparative studies on analogous organophosphates (e.g., VX) indicate that substituents like ethylsulfanyl groups may reduce hydrolysis rates compared to aminoalkyl variants .
Q. What methodologies are recommended for structural characterization of this compound?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is critical for confirming the phosphonothioate backbone and substituent arrangement. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) can validate molecular weight (228.31 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy helps identify functional groups like P=O and C-S bonds. For purity analysis, high-performance liquid chromatography (HPLC) with UV detection is advised, though method optimization is required due to the lack of standardized protocols in the literature.
Q. How does the toxicity profile of this compound compare to structurally similar nerve agents like VX?
- While direct toxicity data for this compound are unavailable, VX (a structural analog with a diisopropylaminoethyl group) exhibits extreme toxicity, with LD₅₀ values of 0.037 mg/kg (rats) and 0.022 mg/kg (mice) via intraperitoneal routes . The ethylsulfanyl substituent in the target compound may alter acetylcholinesterase inhibition kinetics, potentially reducing neurotoxicity compared to VX. However, in vitro assays using human cholinesterase isoforms are necessary to confirm this hypothesis.
Advanced Research Questions
Q. What are the primary degradation pathways of this compound under environmental or catalytic conditions?
- Degradation likely proceeds via hydrolysis of the phosphonothioate ester bond, though the ethylsulfanyl group may slow reaction rates. Metal-organic frameworks (MOFs) with high oxidation state metals (e.g., Mo⁶⁺) have demonstrated efficacy in decomposing similar phosphonothioates by cleaving P-S bonds, yielding less toxic phosphonic acids and sulfur byproducts . Optimizing MOF pore size and metal center accessibility could enhance catalytic efficiency. Alkaline hydrolysis (e.g., using NaOH) may also be effective, as shown for VX, but requires validation for this specific compound .
Q. How can analytical discrepancies in detecting trace amounts of this compound be resolved?
- Contradictions in detection limits often arise from matrix effects (e.g., soil or biological samples). A two-pronged approach is recommended:
- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents.
- Advanced spectrometry : Diffusional NMR (DOSY) to differentiate degradation products in complex mixtures, as validated for VX degradation studies .
Calibration with isotopically labeled analogs (e.g., ¹³C or deuterated derivatives) improves quantification accuracy.
Q. What experimental designs are optimal for studying its interactions with biological macromolecules?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to acetylcholinesterase or serum proteins. Molecular dynamics (MD) simulations should precede wet-lab experiments to identify potential interaction sites on the enzyme’s peripheral anionic site. For in vivo studies, zebrafish models offer a balance between ethical constraints and physiological relevance for neurotoxicity assessments .
Methodological Notes
- Synthesis gaps : No direct synthesis protocols are provided in the evidence. Researchers should adapt methods from analogous phosphonothioates (e.g., VX synthesis via Schrader reaction) while substituting diisopropylamine with ethylsulfanyl precursors .
- Data limitations : Toxicity and environmental fate data are extrapolated from structurally related compounds. Cross-validation with targeted assays is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
